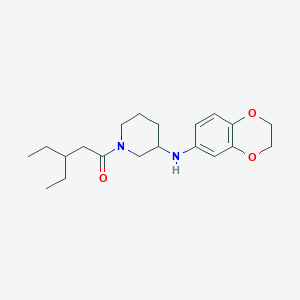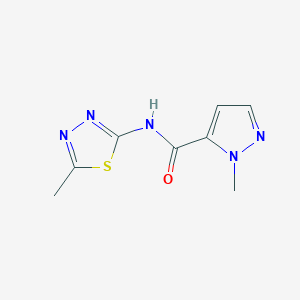![molecular formula C20H16BrNO2S2 B5366519 3-allyl-5-{3-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366519.png)
3-allyl-5-{3-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-allyl-5-{3-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, also known as BBOT, is a thiazolidinone derivative that has been extensively studied for its potential applications in scientific research. BBOT has been found to possess a variety of biochemical and physiological effects, making it a promising compound for use in various fields.
Mechanism of Action
3-allyl-5-{3-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer progression. This compound also activates the Nrf2 pathway, which regulates the expression of antioxidant genes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of inflammatory enzymes such as COX-2 and iNOS. This compound also increases the activity of antioxidant enzymes and reduces oxidative stress in cells. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors.
Advantages and Limitations for Lab Experiments
3-allyl-5-{3-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It also exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, this compound has not yet been extensively studied in clinical trials, and its potential side effects and long-term safety have not been fully evaluated.
Future Directions
There are several potential future directions for research on 3-allyl-5-{3-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of this compound-based therapies for the treatment of cancer and other diseases. Another area of research is the exploration of the mechanisms underlying this compound's anti-inflammatory and antioxidant effects, which could lead to the development of new therapies for inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans, and to determine the optimal dosage and administration route for clinical use.
Synthesis Methods
3-allyl-5-{3-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep reaction involving the condensation of 4-bromobenzaldehyde with 3-hydroxybenzyl alcohol, followed by the reaction of the resulting product with thiosemicarbazide and allyl bromide. The final product is obtained through the cyclization of the intermediate compound with 2-mercaptoacetic acid.
Scientific Research Applications
3-allyl-5-{3-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease, due to its ability to inhibit the formation of amyloid-beta plaques in the brain.
properties
IUPAC Name |
(5Z)-5-[[3-[(4-bromophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2S2/c1-2-10-22-19(23)18(26-20(22)25)12-15-4-3-5-17(11-15)24-13-14-6-8-16(21)9-7-14/h2-9,11-12H,1,10,13H2/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKLKVGQCGZEIL-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5366441.png)
![methyl 2-{[2-cyano-3-(3-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5366443.png)


![4-tert-butyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5366454.png)
![(1S,5R)-3-(2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5366460.png)
![1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B5366476.png)
![4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide](/img/structure/B5366482.png)
![7-(2-hydroxy-3-pyridinyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5366489.png)
![N-{2-[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]ethyl}acetamide](/img/structure/B5366490.png)
![3-{2-[(1H-imidazol-2-ylmethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5366506.png)

![2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxo-N-propylacetamide](/img/structure/B5366527.png)